Articaine hydrochloride is classified as an amide-type local anesthetic. It is derived from 4-methyl-3-aminothiophene-2-carboxylic acid and is distinguished by the presence of a thiophene ring, which enhances its lipid solubility and potency compared to other local anesthetics. The compound is primarily utilized in dentistry for local anesthesia due to its rapid onset and effectiveness .
The synthesis of articaine hydrochloride involves several key steps:
Articaine hydrochloride can participate in various chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and various amines for substitution processes.
Articaine hydrochloride exerts its anesthetic effects primarily through:
This mechanism leads to effective local anesthesia during dental procedures by interrupting nerve signal transmission . The pharmacokinetics of articaine indicate rapid absorption and a quick onset of action, making it particularly suitable for short surgical procedures .
Articaine hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a local anesthetic in clinical applications .
Articaine hydrochloride has diverse applications across various fields:
The quest for improved amide local anesthetics intensified in the 1960s as researchers sought alternatives to lidocaine with enhanced efficacy and pharmacokinetics. Pharmacologist Roman Muschaweck and chemist Robert Rippel at Hoechst AG (Germany) spearheaded articaine's synthesis in 1969, initially designating it "HOE 40-045" [1] [7]. This era prioritized molecular innovations to address limitations in existing agents: shorter duration, systemic toxicity, and variable tissue penetration. Articaine emerged from systematic modifications of procaine-like structures, incorporating an amide linkage for metabolic stability while introducing novel ring systems [4] [8]. Early screening confirmed its amide classification, distinguishing it from ester-type anesthetics like cocaine and procaine, which faced hydrolysis challenges and allergenic potential [5] [7].
Articaine’s structural distinction lies in its thiophene ring—a five-membered heterocycle containing sulfur—replacing the benzene ring found in lidocaine, mepivacaine, and prilocaine [1] [7]. This modification conferred critical advantages:
Concurrently, articaine retained an ester side-chain, enabling dual metabolic pathways: plasma esterase hydrolysis and hepatic amide breakdown [4] [8]. This combination resulted in a high nerve-membrane partition coefficient (0.33 vs. lidocaine’s 0.25), explaining its rapid onset (<4 minutes) and efficient blockade [5] [8].
Table 1: Structural and Physicochemical Comparison: Articaine vs. Lidocaine
Property | Articaine HCl | Lidocaine HCl |
---|---|---|
Chemical Ring System | Thiophene | Benzene |
Lipid Solubility (Log P) | 2.7 | 2.4 |
pKa | 7.8 | 7.9 |
Protein Binding (%) | 94 | 70 |
Plasma Half-life (min) | 20–30 | 90–120 |
Metabolic Pathways | Esterase + Hepatic | Hepatic only |
Preclinical studies (1971–1973) demonstrated articaine’s intermediate potency (1.5× lidocaine) and unique metabolic profile. Key findings included:
Hoechst AG secured patents for its synthesis (DE2012807, 1970) and 4% epinephrine formulations (DE2323736, 1973) [1]. Marketed as Ultracain (Germany, 1976) and Carticaine (UK/Canada, 1984), patent expirations (1990s) spurred generics (e.g., Septanest, Orabloc) [1] [6]. The rebranding to "articaine" in 1984 unified global nomenclature ahead of US entry [5] [7].
Articaine’s regulatory journey reflects staggered geographical adoption driven by regional clinical practices:
Table 2: Global Regulatory Approval Timeline for Articaine HCl
Region/Country | Year Approved | Initial Brand Name(s) | Concentrations |
---|---|---|---|
Germany | 1976 | Ultracain | 4% + Epinephrine 1:200,000 |
Canada | 1984 | Carticaine, Ultracaine DS | 4% + Epinephrine 1:100,000/1:200,000 |
United Kingdom | 1998 | Septanest | 4% + Epinephrine 1:100,000 |
United States | 2000 | Septocaine | 4% + Epinephrine 1:100,000 |
Australia | 2005 | Articadent | 4% + Epinephrine 1:200,000 |
Malaysia | 2010s* | Generic formulations | 4% + Epinephrine variants |
Sources: [1] [5] [8]; *Malaysian market data reflects dental tourism growth [3]
Europe dominated early adoption (72% usage in Germany by 1989), while FDA approval (April 2000) followed exhaustive review of 1,325-patient trials showing comparable safety to lidocaine [5] [10]. Market dynamics reveal regional preferences:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7